Structural Identity: Aclacinomycin N vs. Aclacinomycin A — Single Redox Difference at Terminal Sugar C-4 Position
Aclacinomycin N is defined as aclacinomycin A in which the keto group on the trisaccharide fragment has been reduced in a stereospecific manner to the corresponding alcohol [1]. The terminal sugar in aclacinomycin N is L-rhodinose (reduced form), whereas in aclacinomycin A it is L-cinerulose A (oxidized keto form). This structural distinction is confirmed by the enzymatic reaction catalyzed by AknOx: 2 aclacinomycin N + O₂ → 2 aclacinomycin A + H₂O₂ [2]. The reverse reaction in mammalian systems is catalyzed by soluble cinerulose reductase II, which exhibits a Km of 2.0 × 10⁻³ M for aclacinomycin A and a distinct stereospecific product profile yielding exclusively the N1 epimer [3].
| Evidence Dimension | Terminal sugar moiety redox state and molecular identity |
|---|---|
| Target Compound Data | L-rhodinose (alcohol, reduced); MW 813.894 Da; molecular formula C₄₂H₅₅NO₁₅ |
| Comparator Or Baseline | Aclacinomycin A: L-cinerulose A (ketone, oxidized); MW 811.87 Da; molecular formula C₄₂H₅₃NO₁₅ |
| Quantified Difference | Mass difference of ~2 Da (two hydrogen atoms); distinct chromatographic Rf values and UV/visible spectra per patent characterization [4] |
| Conditions | Structural assignment confirmed by ¹H-NMR, ¹³C-NMR, IR, UV-Vis spectroscopy, and acid hydrolysis sugar analysis (J. Antibiotics 28:830–834, 1975; US Patent 4,209,588) |
Why This Matters
Procurement of aclacinomycin N rather than aclacinomycin A is mandatory when the intended use requires the reduced terminal sugar (e.g., as substrate for AknOx assays, biosynthetic intermediate studies, or metabolic fate investigations), because the two compounds are enzymatically interconverted in biological systems and cannot serve as functional surrogates.
- [1] ChEBI:75091 — aclacinomycin N. EMBL-EBI, last modified 6 March 2015. View Source
- [2] BRENDA: EC 1.1.3.45 — aclacinomycin-N oxidase. Information on EC 1.1.3.45, UniProt Q0PCD7, Streptomyces galilaeus. View Source
- [3] Komiyama T, Oki T, Inui T, Takeuchi T, Umezawa H. Reduction of cinerulose in aclacinomycin-A by soluble and microsomal cinerulose reductases. Gan. 1979 Aug;70(4):395-401. PMID: 41794. View Source
- [4] Umezawa H, Takeuchi T, Oki T, Inui T. Process for producing new antitumor anthracycline antibiotics. US Patent 4,209,588. Issued June 24, 1980. View Source
